2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl-containing tetrahydroisoquinolines. This compound is characterized by the presence of a benzenesulfonyl group attached to the tetrahydroisoquinoline core, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
It is known that benzenesulfonyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzenesulfonyl compounds typically act as electrophiles, forming bonds with nucleophilic sites on their targets . The compound’s interaction with its targets can lead to changes in the target’s function, potentially altering biochemical processes within the cell .
Biochemical Pathways
The compound’s benzenesulfonyl moiety may participate in electrophilic aromatic substitution reactions, which are common in various biochemical pathways .
Pharmacokinetics
Benzenesulfonic acid, a related compound, is known to be soluble in water and alcohol, which could influence the absorption and distribution of the compound .
Result of Action
The compound’s interactions with its targets could potentially alter cellular functions and biochemical processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. For instance, the sulfonation reaction of benzenesulfonyl compounds is known to be reversible under certain conditions, such as high temperatures or the presence of hot aqueous acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of benzenesulfonyl chloride and tetrahydroisoquinoline as starting materials. The reaction proceeds through sulfonylation, where the benzenesulfonyl chloride reacts with the tetrahydroisoquinoline under basic conditions to form the sulfonylated intermediate. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rates and yields. Additionally, solvent selection and temperature control are crucial factors in optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl-containing compound with different reactivity and applications.
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the combination of the benzenesulfonyl and carboxylic acid groups on the tetrahydroisoquinoline core. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)15-10-12-6-4-5-7-13(12)11-17(15)22(20,21)14-8-2-1-3-9-14/h1-9,15H,10-11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNFARCMGBPBOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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